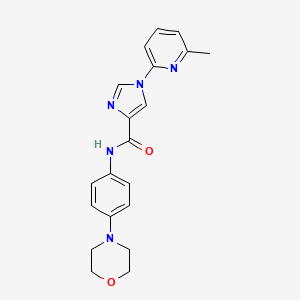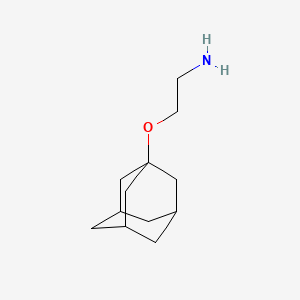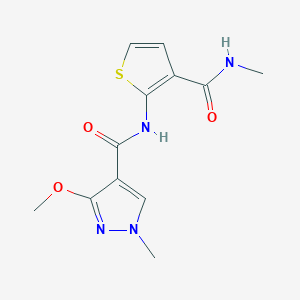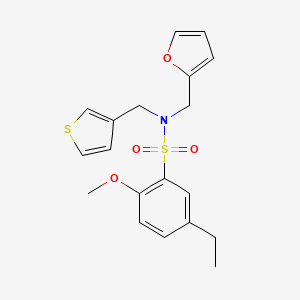
5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride
説明
5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O . It is a powder in physical form . The IUPAC name for this compound is 5-cyclopropylisoxazol-4-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride is 1S/C6H8N2O.ClH/c7-5-3-8-9-6(5)4-1-2-4;/h3-4H,1-2,7H2;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride has a molecular weight of 160.6 . It is a powder in physical form . The compound is stored at room temperature .科学的研究の応用
Synthesis and Characterization
Synthesis of Novel Compounds : 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride serves as a building block in the synthesis of novel compounds with potential anticancer activity. For example, a study outlines the synthesis and in vitro evaluation of 1,2,4-triazolin-3-one derivatives for their anticancerous action against various cancer cell lines, highlighting its utility in drug discovery (P. Kattimani et al., 2013).
Metal-Free Synthesis Routes : Research on oxazinones and their reductive ring opening to cyclopropyl carbinols demonstrates the versatility of oxazole derivatives in synthesizing useful synthetic building blocks, offering pathways to greater structural diversity in chemical synthesis (Alexander J. Craig & Bill C. Hawkins, 2017).
Biological Applications
Antimycobacterial Activity : Oxazole derivatives have been explored for their antimycobacterial activity, with certain compounds showing high activity against multidrug-resistant Mycobacterium tuberculosis. This indicates the potential of 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride derivatives in addressing challenging infectious diseases (D. Sriram et al., 2007).
Photophysical Studies
Photostability and Photophysical Properties : The photophysical characterization and photostability studies of benzo[a]phenoxazinium chlorides, derived from similar chemical frameworks, provide insights into the behavior of these compounds in various media. Such studies are crucial for their potential application in biological imaging and as photostable NIR probes (B. R. Raju et al., 2016).
Chemical Reactions and Mechanisms
Catalytic Cyclization : The copper-catalyzed phosphonocarboxylative cyclization of propargylic amines demonstrates the utility of oxazole derivatives in synthesizing organophosphorus motifs and 2-oxazolidinone, underlining their importance in pharmaceutical chemistry and catalysis (Wenjiao Huang et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315 , indicating that it may cause skin irritation. Precautionary statements include P264, P280, P302+P352, P332+P313, and P362 , suggesting measures for personal protection, first aid, and accidental release measures.
特性
IUPAC Name |
5-cyclopropyl-1,2-oxazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-5-3-8-9-6(5)4-1-2-4;/h3-4H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBTYODKMCUPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride | |
CAS RN |
1080059-85-3 | |
| Record name | 5-cyclopropyl-1,2-oxazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2719249.png)

![9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2719255.png)

![2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2719257.png)

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2719259.png)





![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2719271.png)
![N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719272.png)